molecular formula C5H7ClN4 B1583913 6-Chloro-N4-methyl-4,5-pyrimidinediamine CAS No. 52602-68-3

6-Chloro-N4-methyl-4,5-pyrimidinediamine

Cat. No.: B1583913
CAS No.: 52602-68-3
M. Wt: 158.59 g/mol
InChI Key: RIYBSFHJIOZYLD-UHFFFAOYSA-N
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Description

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a chemical compound with the molecular formula C5H7ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine typically involves the chlorination of N4-methyl-4,5-pyrimidinediamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring. Common reagents used in this process include thionyl chloride or phosphorus oxychloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

6-Chloro-N4-methyl-4,5-pyrimidinediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N4-methyl-4,5-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methyl group on the pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • 6-Chloro-N4-cyclohexyl-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine
  • 6-Chloro-N4-(4-chlorophenyl)-4,5-pyrimidinediamine

Comparison:

Properties

IUPAC Name

6-chloro-4-N-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-8-5-3(7)4(6)9-2-10-5/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYBSFHJIOZYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308860
Record name 6-Chloro-N~4~-methylpyrimidine-4,5-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52602-68-3
Record name 52602-68-3
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Record name 6-Chloro-N~4~-methylpyrimidine-4,5-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-N4-methylpyrimidine-4,5-diamine
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Synthesis routes and methods I

Procedure details

5-Amino-4,6-dichloropyrimidine (15.0 g, 91.4 mmol) and methylamine (2M solution in THF, 5 eq) were initially charged, and triethylamine (27.76 g, 274 mmol) was added. The mixture was stirred under reflux until the conversion was complete (about 3 hours). The reaction mixture was then concentrated, and water was added to the residue. The pH was adjusted to 7-8 using saturated Na—HCO3 solution. The mixture was extracted 3× with methylene chloride, the combined organic phases were dried over sodium sulphate and filtered and the solvent was removed under reduced pressure.
Quantity
15 g
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reactant
Reaction Step One
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0 (± 1) mol
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27.76 g
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reactant
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Synthesis routes and methods II

Procedure details

A 50 mL 3-necked flask fitted with a thermometer was charged with 1,4-dioxane (20 mL) and 4,5-dichloropyrimdine-5-amine (5.00 g, 30.5 mmol). The reaction mixture was then stirred for 30 minutes at room temperature to ensure complete dissolution of the 4,5-dichloropyrimidine-5-amine, after which a solution of methylamine in water (40% by weight, 120 mmol, 9.3 mL) was added over a period of 30 minutes by means of a pressure-equalized dropping funnel. Upon completion of addition, the dropping funnel was replaced with a reflux condenser. The stirred reaction mixture was then heated to 75° C. over a period of 40 minutes, and the progress was monitored by LCMS. The reaction was complete after 16 hours. The resulting mixture was then cooled to 50° C. and poured into 120 mL of ice and water (approximetely 1:1 by volume), which resulted in the rapid precipitation of a solid. The resulting suspension was then for a period of 2 hours. The precipitated solids were collected by vacuum filtration, washed with ice-cold water (20 mL) and dried on the filter to give 4.76 g (98.4% yield) of 6-chloro-N4-methylpyrimidine-4,5-diamine as a light yellow solid. This material was submitted to the next step without further purification. 1H-NMR (400 MHz, DMSO-d6): δ 7.73 (s, 1H), 6.87 (d, 1H), 4.94 (broad s, 2H), 2.86 (d, 3H). MS (EI) for C5H7ClN4: 159 (MH+).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
4,5-dichloropyrimdine-5-amine
Quantity
5 g
Type
reactant
Reaction Step One
Name
4,5-dichloropyrimidine-5-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Name
Quantity
9.3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
120 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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